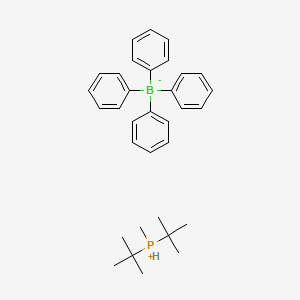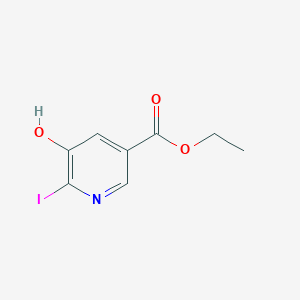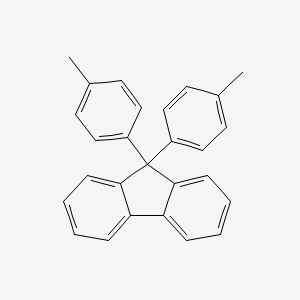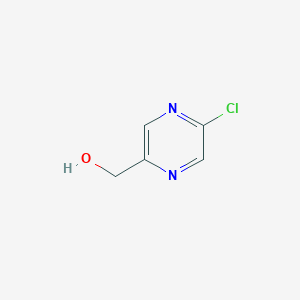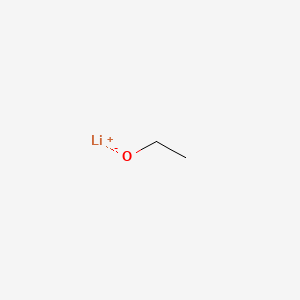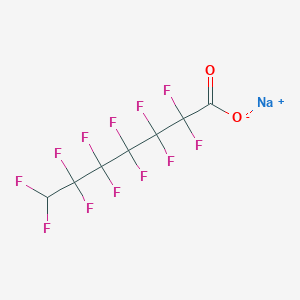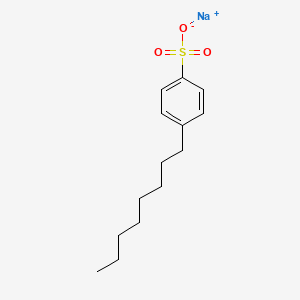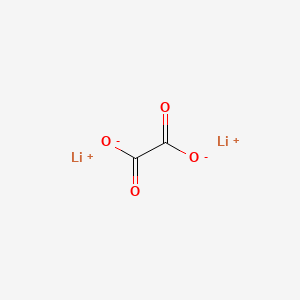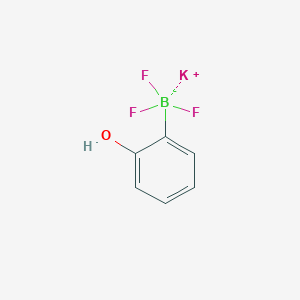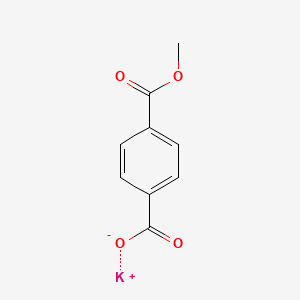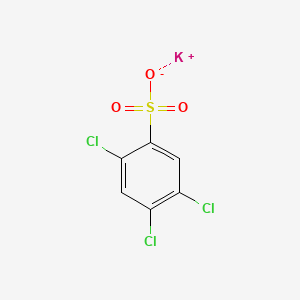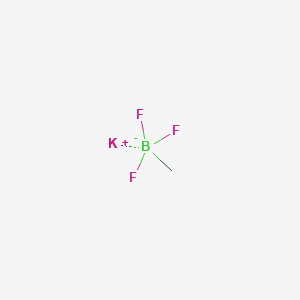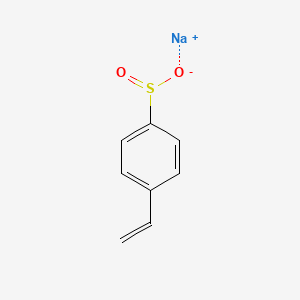
(2-Iodoethyl)cyclopropane
Descripción general
Descripción
“(2-Iodoethyl)cyclopropane” is an organic compound with the molecular formula C5H9I and a molecular weight of 196.03 . It is also known as Iodoethylcyclopropane, Cyclopropyl ethyl iodide, or 2-Iodocyclopropylethane. It is used in medicinal and chemical research.
Synthesis Analysis
The synthesis of “(2-Iodoethyl)cyclopropane” can be achieved from 2-Cyclopropylethanol . More detailed information about the synthesis process could not be found in the search results.Molecular Structure Analysis
The InChI code for “(2-Iodoethyl)cyclopropane” is 1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 . The compound has a molecular weight of 196.03 .It has a predicted boiling point of 163.9±9.0 °C and a predicted density of 1.787±0.06 g/cm3 .
Aplicaciones Científicas De Investigación
Organocatalytic Applications
- Summary of Application: Cyclopropene- and cyclopropenium-based catalysts have been used in organic transformations. These compounds have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds .
- Methods of Application: The catalytic applications of these compounds have been developed in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- Results or Outcomes: The development of these novel small molecule-based catalysts for organic transformations has increased noticeably in the last two decades .
Synthesis of Cyclopropane-containing Natural Products
- Summary of Application: Recent advances in the synthesis of cyclopropane-containing natural products have been discussed, highlighting the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
- Methods of Application: The synthesis involves the application of novel synthetic methodologies and innovative synthetic strategies in the construction of highly functionalized cyclopropanes .
- Results or Outcomes: The examples showcased in the review aim to inspire students and practitioners of organic synthesis to seek further advances in the chemical synthesis of cyclopropanes, both in the context of target-oriented syntheses and method developments .
Easier and Safer Synthesis of Medicines
- Summary of Application: Cyclopropane and its derivatives have been used in the synthesis of medicines. The use of these compounds can potentially make the synthesis process easier and safer .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it’s likely that the cyclopropane derivatives are used as intermediates or reagents in the synthesis of various pharmaceutical compounds .
- Results or Outcomes: The use of cyclopropane derivatives in the synthesis of medicines could potentially lead to safer and more efficient production processes .
Organocatalytic Applications
- Summary of Application: A very recent addition to this particular research area is cyclopropene- and cyclopropenium-based catalysts. In fact, a wide range of cyclopropene derivatives have been found serving as valuable synthons for the construction of carbocycles, heterocycles and other useful organic compounds .
- Methods of Application: Many synthetic protocols have been developed using cyclopropene-based compounds as organocatalysts. The main objective of this review is to highlight recent developments in the catalytic applications of cyclopropene-based small molecules in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- Results or Outcomes: The development of novel small molecule-based catalysts for organic transformations has increased noticeably in the last two decades .
Safety And Hazards
Propiedades
IUPAC Name |
2-iodoethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9I/c6-4-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQDOZPSDGYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624181 | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)cyclopropane | |
CAS RN |
335449-19-9 | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Iodoethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)
